molecular formula C8H15N B8473549 (3aR,7aR)-Octahydro-1H-isoindole CAS No. 10479-63-7

(3aR,7aR)-Octahydro-1H-isoindole

Cat. No.: B8473549
CAS No.: 10479-63-7
M. Wt: 125.21 g/mol
InChI Key: ODSNARDHJFFSRH-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7aR)-Octahydro-1H-isoindole is a saturated bicyclic amine that serves as a versatile and valuable chiral building block in organic synthesis and pharmaceutical research. This stereoisomer features a fused bicyclic structure with two fused six-membered rings, presenting a rigid, three-dimensional scaffold that is highly sought after in medicinal chemistry . Compounds with the octahydro-1H-isoindole core are recognized as key intermediates in the development of active pharmaceutical ingredients (APIs), particularly for cardiovascular and metabolic diseases . For instance, the closely related (3aR,7aS)-octahydro-1H-isoindole hydrochloride is a certified intermediate in the synthesis of Mitiglinide Calcium, a medication used for diabetes treatment . Furthermore, the octahydroisoindole structure is a fundamental component in the synthesis of Perindopril and Trandolapril, which are angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension . The specific stereochemistry of the (3aR,7aR) isomer offers researchers a defined chiral template for constructing complex molecules, studying stereospecific reactions, and developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

10479-63-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole

InChI

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8-/m0/s1

InChI Key

ODSNARDHJFFSRH-YUMQZZPRSA-N

Isomeric SMILES

C1CC[C@H]2CNC[C@@H]2C1

Canonical SMILES

C1CCC2CNCC2C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The stereochemistry of octahydro-1H-isoindole derivatives significantly influences their behavior. For example:

  • (3aR,7aS)-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1) adopts a cis configuration at the bridgehead carbons, resulting in a compact molecular geometry. This contrasts with the (3aR,7aR) isomer, which may exhibit a different spatial arrangement due to the axial-equatorial orientation of substituents .
  • Racemic Octahydro-1H-isoindole (CAS 21850-12-4) lacks defined stereocenters, as evidenced by its "rel-(3aR,7aS)" designation and undefined stereochemistry in commercial samples. This racemic mixture is less suitable for enantioselective applications compared to stereopure isomers like (3aR,7aR) .

Physicochemical Properties

Key differences in molecular descriptors are summarized below:

Property (3aR,7aR)-Octahydro-1H-isoindole (Theoretical) (3aR,7aS)-Isomer Hydrochloride Racemic Octahydro-1H-isoindole
Molecular Formula C₈H₁₅N (free base) C₈H₁₆ClN C₈H₁₅N
Molecular Weight (g/mol) 125.21 (free base) 161.67 125.21
XLogP3 ~1.7 (estimated) Not reported 1.7
Stereochemistry Defined (3aR,7aR) Defined (3aR,7aS) Undefined
Hydrogen Bond Donors 1 1 1

Notes:

  • The hydrochloride salt of the (3aR,7aS) isomer exhibits increased molecular weight and polarity due to the chloride counterion, enhancing its solubility in polar solvents .
  • The racemic form’s XLogP3 of 1.7 suggests moderate lipophilicity, which may differ slightly in stereopure isomers due to conformational effects .

Preparation Methods

Reduction of N-Benzylphthalimide

A widely cited method involves the reduction of N-benzylphthalimide to produce dihydroisoindole intermediates, followed by catalytic hydrogenation to achieve the saturated octahydro structure. Key steps include:

  • N-Benzylation : Phthalimide reacts with benzyl bromide in the presence of KOH to form N-benzylphthalimide.

  • Reduction with LiAlH4 : The carbonyl group is reduced to yield N-benzyl-dihydroisoindole.

  • Deprotection and Hydrogenation : Pd/C-mediated hydrogenolysis removes the benzyl group, and subsequent hydrogenation saturates the benzene ring to yield (3aR,7aR)-octahydro-1H-isoindole hydrochloride.

Conditions :

  • Catalyst : 10% Pd/C

  • Pressure : 1–3 atm H₂

  • Solvent : Methanol or ethanol

  • Yield : 65–78%

This method is favored for its use of inexpensive starting materials and scalability, though multi-step purification is required.

Stereoselective Reduction of Hexahydrophthalimide

Potassium Borohydride/Ferrous Salt System

A patent describes the stereoselective reduction of cis-hexahydrophthalimide using potassium borohydride (KBH₄) and ferrous salts (e.g., FeSO₄) under mild conditions:

  • Reaction Setup : cis-Hexahydrophthalimide, FeSO₄, and KBH₄ are stirred in a polar solvent (e.g., THF) at 18–25°C.

  • Workup : The mixture is filtered, and the solvent is evaporated. NaOH aqueous solution is added to hydrolyze intermediates, followed by chloroform extraction.

Key Data :

  • Reaction Time : 4–6 hours

  • Yield : 82–89%

  • Stereoselectivity : >95% cis-configuration

This method achieves high stereocontrol but requires careful handling of flammable solvents.

Domino Aza-Piancatelli/Diels-Alder Reaction

A one-pot strategy combines aza-Piancatelli rearrangement and intramolecular Diels-Alder (IMDA) reactions to construct the 5-6-5 aza-tricyclic framework, which is cleaved to yield the target compound:

  • Domino Reaction : Furfurylamine derivatives undergo cyclization under acidic conditions to form oxa-bridged intermediates.

  • BBr₃-Mediated Cleavage : The oxa-bridge is opened, yielding this compound.

Advantages :

  • Efficiency : Single-step formation of multiple stereocenters.

  • Yield : 70–85%

  • Stereoselectivity : Exo-adducts dominate due to transition-state geometry.

Asymmetric Hydrogenation of Isoindole Precursors

Chiral Catalyst Systems

Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP) enable enantioselective hydrogenation of tetrahydroisoindoles:

  • Substrate : 1,2,3,4-Tetrahydroisoindole

  • Catalyst : [Rh(COD)((R)-BINAP)]⁺BF₄⁻

  • Conditions : 50–100 psi H₂, 25–40°C, ethanol solvent.

Outcomes :

  • ee : 92–98%

  • Yield : 88–94%

This method is optimal for high-purity applications but involves costly catalysts.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)StereoselectivityScalability
Catalytic HydrogenationN-BenzylphthalimidePd/C, LiAlH₄65–78ModerateHigh
KBH₄/FeSO₄ Reductioncis-HexahydrophthalimideFeSO₄, KBH₄82–89HighModerate
Domino ReactionFurfurylamine derivativesBBr₃70–85Very HighLow
Asymmetric HydrogenationTetrahydroisoindoleRh-BINAP88–94Very HighLow

Industrial-Scale Considerations

  • Catalytic Hydrogenation is preferred for large-scale production due to cost-effectiveness.

  • Solvent Recovery : Methanol and chloroform are recycled via distillation to reduce waste.

  • Quality Control : NMR and HPLC ensure >99% purity, critical for pharmaceutical intermediates.

Emerging Techniques

  • Continuous Flow Reactors : Enhance safety and yield for hydrogenation steps.

  • Enzymatic Resolution : Lipases selectively hydrolyze undesired stereoisomers, improving ee.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3aR,7aR)-Octahydro-1H-isoindole be confirmed experimentally?

  • Methodological Answer : Use a combination of 2D NMR techniques (e.g., NOESY or COSY) to analyze spatial correlations between protons, which can resolve stereoisomerism. X-ray crystallography is the gold standard for absolute configuration determination, as it directly visualizes the 3D arrangement of atoms. Quantum chemical computations (e.g., DFT-B3LYP/6-31G*) can supplement experimental data by predicting optimized geometries and comparing them to observed spectral data .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Synthesis often involves catalytic hydrogenation of isoindole derivatives under controlled pressure and temperature. For example, a stereoselective approach using chiral catalysts can enforce the desired (3aR,7aR) configuration. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography. Reference analogous protocols for octahydroisoindole derivatives, ensuring inert conditions to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C for long-term stability. For short-term use, refrigeration (4°C) in a desiccator is sufficient. Avoid exposure to moisture, oxygen, or acidic/basic environments, as these may induce ring-opening or degradation. Stability assays (e.g., accelerated aging studies) can empirically determine shelf-life .

Advanced Research Questions

Q. What computational approaches are most effective for predicting the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set is widely used to calculate molecular orbitals, electrostatic potentials, and thermodynamic properties (e.g., Gibbs free energy). Molecular dynamics simulations can model solvent interactions and conformational flexibility. For surface properties, generate 3D molecular maps using software like COMSOL Multiphysics, integrating AI-driven optimization for parameter refinement .

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer : Employ a 2<sup>k</sup> factorial design to test variables such as catalyst loading, temperature, and reaction time. Use ANOVA to identify significant factors affecting yield and stereoselectivity. Response Surface Methodology (RSM) can model interactions between variables and predict optimal conditions. Validate predictions with confirmatory experiments and adjust for scale-up challenges .

Q. What strategies are available for resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate data from multiple techniques (e.g., NMR, IR, MS). If discrepancies arise, re-examine sample purity or consider alternative conformers. Theoretical frameworks, such as the Curtin-Hammett principle, can explain kinetic vs. thermodynamic product distributions. For ambiguous cases, isotopic labeling or synthetic analogs may clarify mechanistic pathways. Always align interpretations with established chemical theory .

Theoretical and Mechanistic Questions

Q. How does the bicyclic framework of this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer : The strain energy of the bicyclic system dictates reactivity. Use computational tools (e.g., NBO analysis) to quantify bond angles and torsional strain. Experimentally, monitor ring-opening under acidic/basic conditions via <sup>1</sup>H NMR kinetics. Compare activation energies (ΔG<sup>‡</sup>) to analogous structures to establish structure-reactivity relationships .

Q. What role does this compound play in supramolecular chemistry or host-guest systems?

  • Methodological Answer : Its rigid, concave structure makes it a potential host for small molecules. Conduct titration experiments (e.g., UV-Vis, fluorescence) to assess binding constants (Ka) with guest species. Molecular docking simulations can predict preferred binding modes. Synthesize functionalized derivatives (e.g., with hydrogen-bond donors) to enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.